molecular formula C7H8F3N3O B1482990 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 2098036-27-0

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B1482990
CAS No.: 2098036-27-0
M. Wt: 207.15 g/mol
InChI Key: WVDPAYDXWIBWDJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at position 3, an ethyl (-C₂H₅) substituent at position 1, and a carboxamide (-CONH₂) moiety at position 5 (Figure 1). This scaffold is notable for its structural versatility, enabling modifications that enhance pharmacological properties such as metabolic stability, solubility, and target binding . The trifluoromethyl group, in particular, is critical for electronic and steric effects, improving ligand-receptor interactions in antiviral and enzyme inhibition applications . Derivatives of this compound have shown promise as non-nucleoside inhibitors of the measles virus (MV) RNA-dependent RNA polymerase (RdRp) and as anticoagulants targeting Factor Xa .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-2-13-4(6(11)14)3-5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDPAYDXWIBWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves:

  • Construction of the pyrazole ring bearing the trifluoromethyl group at the 3-position.
  • Introduction of an ethyl group at the N-1 position.
  • Functionalization at the 5-position to introduce the carboxamide group.

The synthetic route often starts from ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate or related esters, which are then modified through substitution and amidation reactions.

Preparation of the Pyrazole Core with Trifluoromethyl Substitution

A key intermediate in the synthesis is 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-ol or its ester derivatives. According to patent literature, the preparation of closely related compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methyl hydrazine under controlled acidic conditions (acetic acid) and temperature (10 °C to 80 °C) to achieve high selectivity and yield (up to 86.5%) for the desired isomer.

This method can be adapted for the ethyl-substituted analog by replacing methyl hydrazine with ethyl hydrazine or by subsequent N-alkylation steps.

N-Alkylation to Introduce the Ethyl Group at N-1

N-alkylation of the pyrazole nitrogen is a common approach to introduce the ethyl substituent. This can be achieved by reacting the pyrazole intermediate with ethyl halides (e.g., ethyl iodide) under basic conditions to selectively alkylate the N-1 position.

Conversion of Carboxylate to Carboxamide

The carboxamide group at the 5-position is introduced through amidation of the corresponding pyrazole-5-carboxylic acid or acid chloride intermediate. The general procedure involves:

  • Hydrolysis of the ester to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF).
  • Conversion of the acid to the acid chloride using thionyl chloride (SOCl2) under reflux.
  • Reaction of the acid chloride with ammonia or substituted amines to yield the carboxamide.

Representative Synthetic Route (Based on Related Pyrazole-4-carboxamide Derivatives)

Step Reaction Conditions Yield/Selectivity Notes
1. Formation of pyrazole ester ETFAA + hydrazine derivative in acetic acid, 10 °C to 80 °C High selectivity (up to 96:4 isomer ratio), yield ~86.5%
2. N-alkylation Pyrazole + ethyl iodide, base (e.g., K2CO3), solvent (e.g., DMF) Selective N-1 alkylation
3. Ester hydrolysis LiOH in THF, room temperature Quantitative conversion to acid
4. Acid chloride formation SOCl2 reflux Efficient conversion
5. Amidation Acid chloride + NH3 or amine, solvent (e.g., dichloromethane) High yield of carboxamide

Research Findings on Related Compounds

While direct literature on 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is limited, studies on related 1-methyl or 1-phenyl derivatives provide insight into the synthetic feasibility and bioactivity:

  • A study synthesized various N-substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives using similar synthetic steps, confirming the robustness of the ester hydrolysis, acid chloride formation, and amidation sequence.
  • These derivatives showed moderate to strong antifungal activity, indicating the functionalization strategy preserves biological activity.

Analytical and Purity Considerations

  • The selectivity of isomers (e.g., position of trifluoromethyl and hydroxyl groups) is critical and can be controlled by reaction temperature, solvent, and acid catalysts.
  • Spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry are essential for confirming structure and purity.
  • Elemental analysis further supports compound verification.

Summary Table of Preparation Method Parameters

Parameter Details Notes
Starting material Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Commercially available
Hydrazine derivative Ethyl hydrazine or methyl hydrazine Determines N-substitution
Solvent Acetic acid, THF, DMF Used in different steps
Temperature 10 °C to 80 °C (ring formation), room temp to reflux (other steps) Controls selectivity and yield
Catalysts/Acids Acetic acid, methane sulfonic acid Improve selectivity
Alkylating agent Ethyl iodide For N-alkylation
Hydrolysis reagent Lithium hydroxide Converts ester to acid
Acid chloride reagent Thionyl chloride (SOCl2) For amidation precursor
Amidation reagent Ammonia or amines Forms carboxamide

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research indicates that compounds within the pyrazole class exhibit diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The presence of the trifluoromethyl group is believed to enhance interactions with biological targets, potentially increasing efficacy and bioavailability .

  • Case Study : A study reported that derivatives of this compound demonstrated significant cytotoxic effects on human leukemia and breast cancer cell lines, indicating potential as anticancer agents .

Drug Development

Due to its unique properties, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide serves as a lead compound in drug development targeting specific biological pathways. Its ability to modulate enzyme activity makes it a valuable candidate for further research in therapeutic applications .

Agrochemicals

The compound shows promise as an agrochemical due to its stability and reactivity profile. It can be utilized in the development of herbicides and fungicides, enhancing crop protection strategies .

  • Example : Similar compounds have been successfully employed in creating effective herbicides like pyroxasulfone, demonstrating the potential of pyrazole derivatives in agricultural chemistry .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl vs. 1-Ethyl Substitution

However, the ethyl group in the target compound may improve metabolic stability due to reduced oxidative susceptibility compared to methyl .

Carboxamide vs. Ester Derivatives

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4) replaces the carboxamide with an ethyl ester. While esters are often prodrugs with improved membrane permeability, the carboxamide in the target compound enhances hydrogen-bonding interactions, crucial for binding to viral polymerases or coagulation factors .

Modifications on the Carboxamide Moiety

Aromatic vs. Aliphatic Sulfonamide Linkers

Analogous compounds like 1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a, Table 1) incorporate a sulfonamide-linked phenyl group. These derivatives exhibit antiviral activity (EC₅₀ = 0.11–0.23 µM) due to enhanced interactions with the MV RdRp hydrophobic cleft . In contrast, the target compound’s simpler carboxamide structure may prioritize solubility over target affinity.

Aminoethyl Substitution

N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1001519-28-3) introduces a basic aminoethyl group, improving water solubility and enabling salt formation for enhanced bioavailability . This modification is absent in the parent compound but highlights the scaffold’s adaptability for pharmacokinetic optimization.

Antiviral Activity

The target compound’s closest analogs, such as 1-methyl-N-[4-(pyrrolidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, inhibit MV replication at nanomolar concentrations (EC₅₀ = 0.012 µM) by binding to the RdRp allosteric site . Structural studies suggest the trifluoromethyl group forms critical van der Waals contacts with residues like Arg143 in the MV polymerase .

Data Tables

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 2.8 0.12 (PBS) 45 (human liver microsomes)
Ethyl Ester (CAS 1001519-11-4) 3.1 0.08 (PBS) 22
N-(2-Aminoethyl) Derivative 1.9 1.5 (PBS) >60

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of this group is crucial for improving the compound's bioavailability and interaction with biological targets.

The mechanisms through which 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exerts its biological effects include:

  • Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological outcomes. This interaction is facilitated by the trifluoromethyl group, which increases the compound's affinity for biological targets.
  • Modulation of Biochemical Pathways : It has been suggested that this compound can influence critical biochemical pathways, including those involved in inflammation and cancer cell proliferation .

Anticancer Activity

Research indicates that 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exhibits notable anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA5490.95
Breast CancerMDA-MB-2310.30
Liver CancerHepG20.07
Colorectal CancerHCT1160.067

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been explored. Preliminary studies indicate that it may possess significant antibacterial and antifungal properties, contributing to its potential as a therapeutic agent in infectious diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Efficacy : A study published in the European Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds, including 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, displayed significant antitumor activity against multiple cancer types.
  • Mechanistic Insights : Research has demonstrated that this compound acts as an activator of pyruvate kinase M2 (PKM2), which is pivotal in cancer metabolism. By modulating the 'Warburg effect', it can affect cancer cell proliferation .
  • Synthesis and Structure-Activity Relationship (SAR) : Various synthetic routes have been developed to produce this compound efficiently, highlighting its versatility for further modifications aimed at enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For pyrazole derivatives, halogenation and trifluoromethylation steps require precise stoichiometric control to avoid side products. For example, in related trifluoromethylpyrazole syntheses, alkaline conditions with formaldehyde have been used to stabilize intermediates . Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., DMF) or chromatographic separation using silica gel with ethyl acetate/hexane gradients .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For instance, the ethyl group’s methylene protons typically appear as a quartet near δ 4.2–4.5 ppm, while the trifluoromethyl group’s 19^19F NMR signal is observed around δ -60 to -65 ppm .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+) and purity ≥95% .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential inhalation hazards from fine powders or solvents .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent choice, or concentration gradients). For example, if a study reports conflicting IC50_{50} values for kinase inhibition, researchers should:

  • Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Validate target engagement via orthogonal methods (e.g., SPR binding assays vs. enzymatic activity tests) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to novel targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions between the pyrazole core and target active sites. The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions in binding pockets .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability, focusing on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in p38 MAP kinase) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl group with cyclopropane to reduce CYP450-mediated oxidation while maintaining lipophilicity .
  • Deuterium Labeling : Replace labile hydrogen atoms (e.g., on the pyrazole ring) with deuterium to slow metabolic clearance, as seen in FDA-approved deuterated drugs .

Data Analysis and Interpretation

Q. How should researchers address inconsistent solubility data in aqueous vs. lipid-based media?

  • Methodological Answer : Solubility discrepancies often stem from pH-dependent ionization of the carboxamide group. To resolve:

  • Perform pH-solubility profiling (pH 1–10) using shake-flask methods.
  • Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for lipid-based formulations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups to controls, ensuring p < 0.05 for significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.